2-Pyrrolidin-2-yl-1,3-benzoxazole

Overview

Description

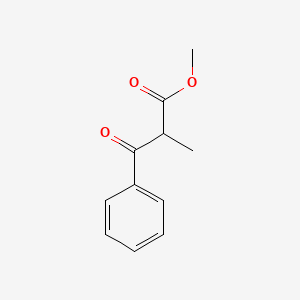

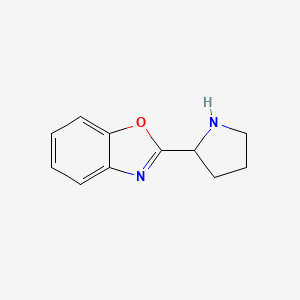

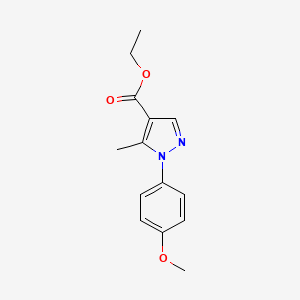

2-Pyrrolidin-2-yl-1,3-benzoxazole is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is a compound that belongs to the class of organic compounds known as beta amino acids and derivatives .

Synthesis Analysis

The synthesis of benzoxazoles, including 2-Pyrrolidin-2-yl-1,3-benzoxazole, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The InChI code for 2-Pyrrolidin-2-yl-1,3-benzoxazole is 1S/C11H12N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 .Scientific Research Applications

Pharmaceutical Intermediates

“2-Pyrrolidin-2-yl-1,3-benzoxazole” can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to new drugs with potential antibacterial, antifungal, anticonvulsant, anticancer, and antioxidant activities .

Antioxidant Potential

Compounds with a benzoxazole moiety have been reported to exhibit significant antioxidant properties. This suggests that “2-Pyrrolidin-2-yl-1,3-benzoxazole” could be explored for its potential to scavenge free radicals and protect against oxidative stress-related damage .

Analgesic Applications

Benzoxazole derivatives have been studied for their analgesic properties. As such, “2-Pyrrolidin-2-yl-1,3-benzoxazole” may be researched for its effectiveness in pain management and as a component in analgesic medication .

Anticancer Research

The benzoxazole ring system is a common feature in many anticancer agents. Therefore, “2-Pyrrolidin-2-yl-1,3-benzoxazole” could be investigated for its potential anticancer activity and its role in the development of new oncology treatments .

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes involved in disease processes. For instance, it could be designed and synthesized to target enzymes like MAGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which are relevant in cancer and pain pathways .

Anti-fibrotic Activities

Benzoxazole derivatives have shown promise in anti-fibrotic activities which are crucial in treating conditions like fibrosis. Research could be directed towards evaluating “2-Pyrrolidin-2-yl-1,3-benzoxazole” for similar applications .

Safety and Hazards

Future Directions

As a member of the heteroarenes, benzoxazole connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on the synthesis of benzoxazole derivatives and their potential applications in various fields.

Mechanism of Action

Target of Action

The primary target of 2-Pyrrolidin-2-yl-1,3-benzoxazole is Peptide deformylase , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and proliferation of the bacteria, making it an attractive target for therapeutic intervention .

Mode of Action

This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death .

Biochemical Pathways

The inhibition of Peptide deformylase affects the protein synthesis pathway in Mycobacterium tuberculosis . This disruption in protein synthesis impairs the bacteria’s ability to grow and reproduce, leading to its eventual death .

Pharmacokinetics

The compound’s molecular weight of 18823 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The inhibition of Peptide deformylase by 2-Pyrrolidin-2-yl-1,3-benzoxazole leads to the disruption of protein synthesis in Mycobacterium tuberculosis . This disruption impairs the bacteria’s ability to grow and reproduce, leading to its eventual death .

properties

IUPAC Name |

2-pyrrolidin-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEVDZMTMKDMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-2-yl-1,3-benzoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol](/img/structure/B1637108.png)

![5-Methoxy-2-(pyridin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1637109.png)

![tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B1637128.png)